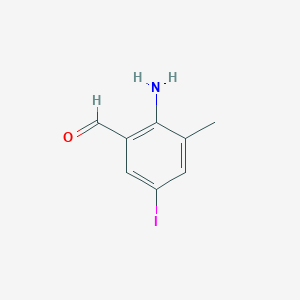

2-Amino-5-iodo-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-iodo-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKULPUZMSGPMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293330 | |

| Record name | 2-Amino-5-iodo-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108857-26-7 | |

| Record name | 2-Amino-5-iodo-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108857-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodo-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Iodo 3 Methylbenzaldehyde and Its Structural Analogs

De Novo Synthetic Routes

The construction of the 2-Amino-5-iodo-3-methylbenzaldehyde framework can be approached from two main retrosynthetic disconnections: the introduction of the iodo group onto a pre-existing methylated amino-benzaldehyde core, or the formation of the amino group from a corresponding nitro-benzaldehyde precursor.

Regioselective Iodination Strategies of Methylated Amino-Benzaldehydes

The synthesis commencing from 2-amino-3-methylbenzaldehyde (B2521930) requires a highly regioselective iodination reaction. The directing effects of the activating amino (-NH₂) and methyl (-CH₃) groups are crucial in determining the position of electrophilic substitution. Both groups are ortho-, para-directing. In this case, the position para to the strong activating amino group is the most favored site for electrophilic attack, leading to the desired 5-iodo substitution.

Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. This typically involves an iodine source that acts as the electrophile.

One of the most common reagents for this transformation is N-Iodosuccinimide (NIS). The reaction is often catalyzed by an acid, such as trifluoroacetic acid, which enhances the electrophilicity of the iodine. organic-chemistry.org The use of NIS provides a milder alternative to molecular iodine and often leads to higher yields and cleaner reactions. organic-chemistry.org Another approach involves the use of molecular iodine itself, often in the presence of a base like sodium bicarbonate to neutralize the hydrogen iodide (HI) byproduct. researchgate.net

For structurally similar compounds, such as 2-amino-3,5-dibromobenzaldehyde, direct bromination of the o-aminobenzaldehyde intermediate is performed using bromine in a cooled solution. google.com This principle can be applied to iodination, though iodine is a less reactive halogen than bromine.

| Reagent System | Catalyst/Additive | Typical Conditions | Notes |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Mild conditions, short reaction times | Generally high regioselectivity and yields for electron-rich arenes. organic-chemistry.org |

| Molecular Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Dioxane-water mixture | Used for iodinating quinoxalin-6-amine at the C5 position. researchgate.net |

| 4-(dimethylamino)-N-iodopyridinium iodide | None mentioned | Not specified | A newer reagent for aromatic regioselective iodination. researchgate.net |

| Iron(III) triflimide | In situ from FeCl₃ and triflimide-based ionic liquid | Mild conditions | Activates NIS for efficient iodination of various arenes. |

Oxidative iodination methods provide an alternative to direct halogenation, often utilizing a more benign iodide salt, such as potassium iodide (KI), in conjunction with an oxidizing agent. The oxidant converts the iodide anion (I⁻) into a more electrophilic iodine species (e.g., I⁺ or I₂).

A prevalent system for this transformation employs potassium iodide with hydrogen peroxide (H₂O₂) in the presence of a strong acid like sulfuric acid in a solvent such as methanol. organic-chemistry.org This method is particularly effective for electron-rich aromatic compounds. organic-chemistry.org Another green chemistry approach uses urea-hydrogen peroxide (UHP), a stable solid adduct, as the oxidant with molecular iodine.

| Iodide Source | Oxidant | Catalyst/Solvent | Key Features |

| Potassium Iodide (KI) | 30% Hydrogen Peroxide (H₂O₂) | Strong Acid (e.g., H₂SO₄) in Methanol | Efficient for selective iodination of electron-rich arenes. organic-chemistry.org |

| Molecular Iodine (I₂) | Urea-Hydrogen Peroxide (UHP) | Not specified | An eco-friendly procedure for various activated and deactivated arenes. |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst | Acetonitrile | Promotes iodination under mild conditions for a wide range of substrates. |

Reductive Amination from Nitro-Benzaldehyde Precursors

An alternative synthetic strategy involves the reduction of a nitro group on a pre-iodinated precursor, namely 5-iodo-3-methyl-2-nitrobenzaldehyde. The success of this route hinges on the chemoselective reduction of the nitro group to an amine without affecting the aldehyde or the carbon-iodine bond. Reductive amination is a powerful and widely used transformation in organic synthesis. frontiersin.orglibretexts.orgresearchgate.net

Catalytic hydrogenation is a primary method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. frontiersin.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical to ensure the selective reduction of the nitro group. For instance, in the synthesis of related aminobenzaldehydes, skeletal nickel has been used under hydrogen pressure (0.3-0.7 MPa) in methanol. google.com Similarly, 5% palladium on charcoal has been employed in ethanol. google.com The challenge lies in preventing over-reduction of the aldehyde to an alcohol or hydrodeiodination (cleavage of the C-I bond). Studies on similar substrates have shown that catalysts like partially oxidized Iridium clusters can selectively hydrogenate the nitro group in 2-nitrobenzaldehyde. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Conditions | Notes |

| Skeletal Nickel | H₂ (0.3-0.7 MPa) | Methanol | 40-90 °C, 90 min | Used for the reduction of o-Nitrobenzaldehyde. google.com |

| 5% Palladium on Carbon (Pd/C) | H₂ (0.3-0.7 MPa) | Ethanol | 40-90 °C, 90 min | An alternative catalyst for the same transformation. google.com |

| Iridium Complexes | Formic Acid | Aqueous solution | Provides an environmentally friendly transfer hydrogenation method. researchgate.net | |

| Palladium Nanoparticles on Graphite Oxide (Pd@GO) | Not specified | Not specified | Used for one-pot reductive amination of aldehydes with nitroarenes. researchgate.net |

Besides catalytic hydrogenation with H₂ gas, other reductive systems are available that can offer different selectivities or operate under milder conditions.

Transfer hydrogenation is one such alternative, where a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, is used in place of hydrogen gas. researchgate.netnih.gov This method often avoids the need for high-pressure equipment. Iridium complexes have proven to be effective catalysts for transfer hydrogenation reductive amination in aqueous solutions. researchgate.net

Another classical method involves the use of metals in acidic media, such as iron powder in acetic and hydrochloric acid. google.com This system is robust and cost-effective. A one-pot method for a related synthesis involves the reduction of o-nitrobenzaldehyde with an iron powder/glacial acetic acid system, followed by direct bromination of the resulting intermediate without purification. google.com This highlights the utility of metal/acid systems in multi-step, one-pot procedures.

Formylation of Substituted Anilines

Direct formylation of substituted anilines is a primary strategy for synthesizing aromatic aldehydes. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution, although its directing influence and potential for side reactions necessitate precise control over the reaction conditions.

Reagent-controlled formylation involves the use of specific chemical agents that introduce a formyl group (-CHO) onto an activated aromatic ring. For electron-rich systems like substituted anilines, the Vilsmeier-Haack reaction is a classic and effective method. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich aniline (B41778) derivative. The formylation occurs preferentially at the position ortho or para to the strongly activating amino group. For a precursor like 4-iodo-2-methylaniline, formylation would be directed to the position ortho to the amino group, yielding the desired this compound. The process is generally high-yielding, but the strongly acidic conditions can sometimes be incompatible with sensitive functional groups.

Alternative N-formylation methods exist, using reagents like formic acid or carbon monoxide surrogates, which are valuable for producing formanilides as intermediates for various other syntheses, including isocyanides and heterocyclic compounds. nih.govthieme-connect.comacs.org However, for direct C-formylation to produce aldehydes, methods like the Vilsmeier-Haack reaction remain paramount. rsc.org

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative for the synthesis of polysubstituted aromatics. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile to install the desired functional group.

In the context of synthesizing this compound, the amino group itself or a protected derivative can act as the DMG. For instance, the starting aniline can be protected as a pivalamide (B147659) or carbamate, which are excellent DMGs. The lithiation occurs exclusively at the C2 position, directed by the protected amino group. Subsequent quenching of the lithiated species with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group precisely at the desired location. harvard.edu A final deprotection step would then reveal the target compound.

This method provides exceptional control over regiochemistry, which is often a challenge in classical electrophilic aromatic substitution on rings with multiple substituents. wikipedia.org The sequence for such a synthesis might be:

Protection of the amino group of a suitable aniline precursor.

Ortho-lithiation directed by the protected amino group.

Reaction with DMF to form the aldehyde.

Hydrolysis of the iminium intermediate and deprotection of the amino group.

Oxidation of Corresponding Benzyl (B1604629) Alcohols or Amines

The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid. byjus.comlibretexts.org A variety of reliable reagents and catalytic systems have been developed for this transformation.

For the synthesis of this compound, the precursor would be (2-amino-5-iodo-3-methylphenyl)methanol. This alcohol can be oxidized using several established methods:

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a mild oxidant that reliably converts primary alcohols to aldehydes without significant over-oxidation. libretexts.org

TEMPO-Based Systems: The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite) is a highly effective and selective method. nih.govd-nb.infochemicalbook.com A system comprising CuI, DMAP, and TEMPO under an oxygen atmosphere has been shown to be particularly effective for the chemoselective oxidation of aminobenzyl alcohols. nih.govd-nb.inforesearchgate.net

Other Metal Catalysts: Catalytic systems based on copper, iron, ruthenium, and other transition metals have been developed for the aerobic oxidation of alcohols, offering high selectivity for aldehydes. organic-chemistry.org For example, a combination of Fe(NO₃)₃·9H₂O and 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) facilitates aerobic oxidation at room temperature. organic-chemistry.org

| Catalyst/Reagent System | Oxidant | Key Features | Reference |

|---|---|---|---|

| PCC (Pyridinium Chlorochromate) | - | Mild; stops at the aldehyde stage. | libretexts.org |

| CuI/DMAP/TEMPO | O₂ (Air) | High chemoselectivity for aminobenzyl alcohols; mild conditions. | nih.govd-nb.info |

| Fe(NO₃)₃·9H₂O/ABNO | O₂ (Air) | Efficient for a broad range of alcohols at room temperature. | organic-chemistry.org |

| TEMPO/KBr/NaOCl | NaOCl | Effective for substituted benzyl alcohols. | chemicalbook.com |

In line with the principles of green chemistry, significant effort has been directed towards developing oxidation methods that use environmentally benign oxidants and catalysts. The ideal green oxidant is molecular oxygen (from air) or hydrogen peroxide (H₂O₂), as their only byproduct is water. mdpi.comiaea.org

Several catalytic systems have been shown to effectively use these green oxidants:

Photochemical Oxidation: Thioxanthenone can be used as a photocatalyst for the oxidation of benzylic alcohols to aldehydes using molecular oxygen from the air as the terminal oxidant. rsc.org

H₂O₂-Based Systems: Hydrogen peroxide is an attractive green oxidant. Catalytic systems, such as those based on molybdenum or tungsten compounds, can activate H₂O₂ for the selective oxidation of alcohols. mdpi.combeyondbenign.org For example, a system using sodium molybdate (B1676688) to form a catalyst activated by H₂O₂ provides a greener alternative to chromium-based reagents. beyondbenign.org

Catalysis in Water: Performing reactions in water as a solvent further enhances the green credentials of a synthetic process. Gold nanoparticles supported on γ-alumina have been used to catalyze benzyl alcohol oxidation with H₂O₂ in water, showing high selectivity to the aldehyde. mdpi.com

| Catalyst System | Oxidant | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Thioxanthenone | O₂ (Air) | Organic | Uses light and air; photocatalytic. | rsc.org |

| Sodium Molybdate | H₂O₂ | Aqueous | Avoids hazardous heavy metals like chromium. | beyondbenign.org |

| Nano Au/γ-Al₂O₃ | H₂O₂ | Water | Environmentally friendly solvent and oxidant. | mdpi.com |

| Cu(OAc)₂ | H₂O₂ | Acetonitrile | Catalytic copper with good selectivity for the aldehyde. | iaea.org |

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of a polysubstituted molecule like this compound often requires a multi-step approach where functional groups are introduced sequentially. youtube.comyoutube.com The order of these steps is crucial to manage the directing effects of the substituents. For instance, starting from 2-amino-3-methylbenzoic acid, a one-pot, three-step synthesis has been reported for analogous 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn This sequence involves cyclization to a benzoxazinedione, aminolysis, and finally, electrophilic halogenation. A similar strategy could be envisioned where the final step is formylation or the starting material is converted to the benzyl alcohol before oxidation.

Convergent synthesis offers an efficient alternative to linear sequences. numberanalytics.comnih.gov In this approach, different fragments of the target molecule are prepared separately and then combined in the final stages. For this compound, a convergent strategy could involve:

Fragment A Synthesis: Preparation of a boronic acid or organometallic derivative of an iodinated methylaniline, such as (2-amino-3-methyl-5-iodophenyl)boronic acid.

Fragment B Synthesis: Preparation of a simple, functionalized C1 synthon that can be converted to an aldehyde.

Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the two fragments to assemble the final carbon skeleton, followed by a final transformation to unmask the aldehyde.

Incorporating the Amino Group

A common and effective strategy for introducing an amino group onto an aromatic ring, particularly one that is ortho to a directing group, is through the reduction of a nitro group. The nitro group can be introduced via electrophilic nitration and subsequently reduced under various conditions.

A classic method for this transformation involves the use of a metal catalyst or reducing agent. For instance, the synthesis of o-aminobenzaldehyde from o-nitrobenzaldehyde can be achieved using ferrous sulfate (B86663) heptahydrate in the presence of ammonia. orgsyn.org This reaction proceeds by heating the mixture on a steam bath, with the addition of ammonium hydroxide (B78521) initiating the reduction. orgsyn.org Similarly, a process using iron powder in an ethanol/water system with acetic acid and a catalytic amount of hydrochloric acid has been reported to reduce o-nitrobenzaldehyde, which can then be used in a subsequent bromination step without isolation. google.com

Another well-established method involves the use of sulfur-based reagents. The preparation of p-aminobenzaldehyde, for example, can be accomplished by reacting p-nitrotoluene with a sodium polysulfide solution, which is generated in situ from sodium sulfide, sulfur, and sodium hydroxide. orgsyn.org These methods highlight a general pathway where a precursor, such as 5-iodo-3-methyl-2-nitrobenzaldehyde, could be reduced to yield the target this compound.

Introducing the Iodine Substituent

The introduction of iodine onto the aromatic ring can be accomplished through several electrophilic aromatic substitution (SEAr) reactions. The choice of reagent often depends on the activation state of the benzene (B151609) ring.

For highly activated aromatic rings, such as anilines and phenols, milder iodinating agents are sufficient. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose. commonorganicchemistry.com A one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides, which are structurally analogous to the target compound, effectively uses NIS to iodinate the position para to the amino group in a 2-amino-N,3-dimethylbenzamide intermediate. sioc-journal.cn This approach is particularly relevant as it demonstrates successful iodination on a substrate already possessing the 2-amino-3-methyl arrangement.

For less activated or deactivated aromatic rings, more potent iodinating systems are required. Elemental iodine (I₂) itself is generally unreactive towards benzene but can be activated by an oxidizing agent. orgoreview.comlibretexts.org These agents, such as nitric acid or hydrogen peroxide, oxidize I₂ to generate a more powerful electrophilic iodine species (I⁺). youtube.com Another effective method involves the use of iodine in the presence of a silver salt, such as silver sulfate (Ag₂SO₄), which activates the iodine by forming an insoluble silver iodide precipitate. nih.gov For deactivated arenes, a system using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid has proven effective. nih.gov

The following table summarizes various conditions for the iodination of aromatic compounds.

| Aromatic Substrate | Iodinating Reagent(s) | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Amino-N,3-dimethylbenzamide | N-Iodosuccinimide (NIS) | One-pot synthesis | Effective for activated aniline derivatives. | sioc-journal.cn |

| Anilines / Phenols | N-Iodosuccinimide (NIS) or I₂ | Varies | General method for activated rings. | commonorganicchemistry.com |

| Benzene | I₂ / Oxidizing Agent (e.g., HNO₃, CuCl₂) | Acidic conditions | Requires activation of iodine for unactivated rings. | orgoreview.comlibretexts.org |

| Chlorinated Phenols | Ag₂SO₄ / I₂ | Ethanol | Silver salt activation of I₂. | nih.gov |

| Deactivated Arenes (e.g., Nitrobenzene) | HIO₃ / AcOH / Ac₂O / H₂SO₄ | 45-50 °C | Strongly acidic conditions for deactivated rings. | nih.gov |

Methyl Group Functionalization

In the synthesis of complex substituted benzenes like this compound, the methyl group is typically not installed via functionalization of the ring. Instead, it is more common and synthetically efficient to begin with a precursor that already contains the methyl group in the desired position. Starting materials such as derivatives of m-cresol (B1676322) or m-toluidine (B57737) are logical choices. For example, the synthesis of 2,5-dimethoxy-3-methylbenzaldehyde starts from 4-methoxy-2-methylphenol, a derivative of m-cresol. mdma.ch Likewise, a reported synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides begins with 2-amino-3-methylbenzoic acid, which is derived from 3-methylaniline (m-toluidine). sioc-journal.cn

While direct C-H functionalization to add a methyl group is an area of active research, it is less common for this type of molecule compared to using a pre-methylated starting material. Modern methods involving transient directing groups can achieve ortho-C-H functionalization of benzaldehydes, but these are often complex, multi-component catalytic systems. researchgate.netnih.govacs.org Therefore, the most practical and established routes rely on the strategic selection of a commercially available, methylated benzene derivative as the synthetic starting point.

Novel and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing synthetic strategies. In the context of synthesizing this compound and its analogs, several approaches align with these principles.

Solvent-Free Reaction Conditions

While no specific solvent-free methods for the target compound have been detailed, the general approach is a key tenet of green chemistry. Reactions conducted in the solid state or with minimal solvent can drastically reduce the generation of volatile organic compound (VOC) waste. For example, radical chlorination of some methyl arenes has been performed solvent-free using gaseous chlorine, which, while hazardous, minimizes liquid solvent waste. youtube.com

Mechanochemical Synthesis

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to drive chemical reactions, is a powerful green technique that often eliminates the need for bulk solvents. This methodology is gaining traction across various fields of organic synthesis. Although specific applications to the synthesis of this compound are not yet reported, the synthesis of other complex organic molecules via mechanochemistry suggests its potential future application in this area.

Application of Recyclable Catalysts

In the context of iodination, certain reagents can be considered more "green" if they are recyclable. For instance, the use of m-iodosylbenzoic acid as a recyclable oxidant in conjunction with iodine for the synthesis of α-iodo ketones presents a greener alternative to stoichiometric oxidants that cannot be recovered. mdpi.com The use of ionic liquids as alternative solvents has also been explored for iodination reactions, as they can sometimes be recycled, although their "green" credentials require careful case-by-case evaluation. nih.govmdpi.com

The following table highlights some green chemistry approaches relevant to the synthesis of substituted benzaldehydes and their precursors.

| Green Approach | Example Application | Benefit | Reference |

|---|---|---|---|

| One-Pot Synthesis | Synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides | Reduced solvent waste, higher overall yield, fewer purification steps. | sioc-journal.cn |

| Recyclable Oxidant | m-Iodosylbenzoic acid for oxidative iodination of ketones | Reduces waste by allowing reagent reuse. | mdpi.com |

| Alternative Solvents | Iodination of ketones in [bmim]BF₄ ionic liquid | Potential for catalyst/solvent recycling. | mdpi.com |

| Aqueous Media | Iodination of terminal alkynes in acetate (B1210297) buffer | Use of water as a green solvent. | mdpi.com |

Flow Chemistry in Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex organic molecules, including substituted benzaldehydes like this compound. Flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, offers substantial benefits in terms of safety, efficiency, and scalability. This is particularly relevant for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

While specific literature detailing a complete flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to established synthetic routes for structurally related compounds. The primary advantages of employing a continuous flow process include superior heat and mass transfer, which prevents the formation of localized temperature gradients and improves reaction selectivity and yield. The small internal volume of microreactors dramatically enhances safety, especially when handling potentially explosive intermediates or toxic reagents. researchgate.net

A plausible synthetic strategy for this compound that is amenable to a flow process would involve key reaction steps such as iodination and formylation, which have been successfully demonstrated in continuous flow for other aromatic compounds. For instance, the iodination of an appropriate precursor, such as 2-amino-3-methylbenzaldehyde, could be achieved in a flow reactor. In such a setup, a solution of the starting material and an iodinating agent, for example, N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid, would be continuously fed into a temperature-controlled reactor coil or a packed-bed reactor. sioc-journal.cn This approach allows for precise control of residence time and temperature, which is crucial for achieving the desired regioselectivity and minimizing the formation of di-iodinated or other byproducts.

Below is a hypothetical comparison of a batch versus a flow process for a key synthetic step, such as the iodination of an aminobenzaldehyde derivative.

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Control | Difficult to maintain uniform temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better containment. researchgate.net |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by running the system for longer periods or by parallelization ("numbering-up"). |

| Efficiency | May suffer from lower yields and selectivity due to side reactions. | Often leads to higher yields and improved selectivity. |

| Process Time | Includes time for heating, cooling, and manual addition of reagents. | Significantly reduced reaction times, from hours to minutes. |

The development of a continuous flow process for the production of this compound would likely involve the optimization of several parameters for each reaction step. The following table outlines potential parameters for a hypothetical flow iodination of 2-amino-3-methylbenzaldehyde.

| Parameter | Hypothetical Value/Range | Rationale |

|---|---|---|

| Reactor Type | Packed-bed reactor with immobilized NIS | Facilitates easy separation of the reagent and product stream. |

| Temperature | 25-60 °C | To control reaction rate and selectivity, based on similar iodination reactions. |

| Residence Time | 5-20 minutes | Optimized to ensure complete conversion while minimizing byproduct formation. |

| Solvent | Acetonitrile or Dichloromethane | Chosen for solubility of reactants and compatibility with the flow system. |

| Flow Rate | 0.1-1.0 mL/min | Adjusted to control residence time within the reactor volume. |

Advanced Reactivity and Reaction Mechanisms of 2 Amino 5 Iodo 3 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles.

While specific stereoselective additions to 2-Amino-5-iodo-3-methylbenzaldehyde are not extensively documented in the literature, the principles of asymmetric synthesis can be applied to predict its behavior. Stereocontrol in nucleophilic additions to aldehydes can be achieved using chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselectivity. wikipedia.orgblogspot.comlibretexts.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to the reacting molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, an achiral nucleophile can be rendered chiral by attachment to a chiral auxiliary, which then directs the stereochemistry of the addition to the aldehyde. Evans oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective aldol (B89426) reactions. youtube.comwikipedia.org After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. blogspot.com

Another approach involves the use of chiral catalysts, which create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. rsc.org For example, the enantioselective addition of diethylzinc (B1219324) to aldehydes can be catalyzed by chiral ligands such as those derived from carbohydrates or BINOL. mdpi.com Similarly, chiral bis(β-amino alcohol)-copper complexes have been shown to catalyze the asymmetric Henry reaction of aldehydes with nitromethane, producing chiral nitroaldols with high enantiomeric excess. mdpi.com Given the presence of the aldehyde functionality, it is plausible that this compound could be a substrate in such enantioselective transformations.

The table below illustrates representative examples of stereoselective additions to aldehydes, a class of reactions applicable to this compound.

| Reaction Type | Aldehyde | Reagent/Catalyst | Product | Diastereomeric/Enantiomeric Excess |

| Evans Aldol Reaction | Generic Aldehyde | Chiral Oxazolidinone Enolate | β-Hydroxy Ketone | High d.r. |

| Asymmetric Henry Reaction | 2-Nitrobenzaldehyde | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Chiral β-Nitro Alcohol | up to 94.6% ee |

| Enantioselective Alkylation | Various Aldehydes | α-Bromonitrile / Photoredox Organocatalysis | α-Cyanoalkylated Aldehyde | 92-96% ee |

This table presents generalized or analogous reactions to illustrate the principles of stereoselective additions, as specific data for this compound is not available.

The reaction of the aldehyde group of this compound with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. mnstate.edu

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack of the primary amine on the aldehyde carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.

Proton transfer from the nitrogen to the oxygen atom.

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of the nitrogen to yield the final imine product. libretexts.org

These imine derivatives are important intermediates in organic synthesis, including in the preparation of various heterocyclic compounds. For instance, the Friedländer synthesis of quinolines involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group. nih.govwikipedia.org

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Amino-5-iodo-3-methylbenzoic acid. This transformation can be achieved using a variety of oxidizing agents. For the analogous 2-amino-5-chloro-3-methylbenzaldehyde, oxidation to the corresponding acid is a known reaction. evitachem.com

Common reagents for the oxidation of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent)

Silver oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺)

Sodium chlorite (B76162) (NaClO₂)

The choice of oxidizing agent depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

Reduction to Benzyl (B1604629) Alcohol and Amines

The aldehyde functionality can be reduced to a primary alcohol or, under specific conditions, to a methyl group or an amine.

Reduction to Benzyl Alcohol: The reduction of this compound to the corresponding benzyl alcohol, (2-Amino-5-iodo-3-methylphenyl)methanol, can be accomplished using various reducing agents. Common reagents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄) acs.org

Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni)

These reagents are generally selective for the reduction of aldehydes and ketones and would not typically affect the aromatic ring or the iodo and amino substituents under mild conditions. For the related 2-amino-5-chloro-3-methylbenzaldehyde, reduction to the alcohol is a known transformation. evitachem.com

Reductive Amination to Amines: Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ. If this compound is reacted with a primary or secondary amine in the presence of a reducing agent, a new secondary or tertiary amine can be formed at the benzylic position. Common reducing agents for reductive amination include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Reactions Involving the Iodine Substituent

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged Meisenheimer complex. libretexts.org For this mechanism to be effective, two primary conditions must be met: the presence of a good leaving group and significant activation of the aromatic ring by potent electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the iodine atom is a suitable leaving group. However, the aromatic ring is substituted with two electron-donating groups (amino and methyl) and only one moderately deactivating group (aldehyde). The strong electron-donating character of the amino group, in particular, increases the electron density of the ring, making it inherently resistant to attack by nucleophiles. masterorganicchemistry.com Therefore, standard SNAr reactions are not expected to be a viable pathway for this molecule under typical conditions. The absence of strong ortho/para activating groups to stabilize the negative charge of the intermediate further disfavors this mechanism. nih.govnih.gov

Hypervalent Iodine Chemistry and Oxidative Transformations

The iodine atom in this compound can be oxidized to a higher valence state, specifically iodine(III) or iodine(V), to form hypervalent iodine reagents. arkat-usa.org These compounds are valued in organic synthesis as versatile and environmentally benign oxidizing agents. organic-chemistry.orgnih.gov The oxidation of the iodoarene can be achieved using various oxidants, such as meta-chloroperoxybenzoic acid (mCPBA) in the presence of an acid or Oxone. nih.govnsf.gov

For instance, treatment with a peracid in acetic acid would likely yield the corresponding (diacetoxyiodo)arene, an iodine(III) reagent. arkat-usa.org Stronger oxidation could produce an iodylarene, an iodine(V) species. These newly formed hypervalent iodine compounds can then mediate a wide range of oxidative transformations, including the oxidation of alcohols to carbonyl compounds, the α-functionalization of ketones, or acting as precursors for arylating agents like diaryliodonium salts. organic-chemistry.orgnih.gov

Table 3: Potential Hypervalent Iodine Reagents from this compound

| Reagent Type | General Structure | Oxidizing Agent | Potential Application | Reference(s) |

| Aryliodine(III) Diacetate | ArI(OAc)₂ | m-CPBA / Acetic Acid | Oxidation of alcohols and sulfides; Acetoxylation reactions. | arkat-usa.org |

| Aryliodine(III) Dichloride | ArICl₂ | Cl₂ | Chlorinating agent. | arkat-usa.org |

| Aryliodine(V) Oxide (Iodylarene) | ArIO₂ | Oxone, Dimethyldioxirane | Strong oxidizing agent for various functional groups. | organic-chemistry.orgnsf.gov |

| Diaryliodonium Salt | [Ar-I⁺-Ar']X⁻ | Ar'H, H₂SO₄/TFAA | Electrophilic arylating agent in cross-coupling reactions. | nih.gov |

Influence of the Methyl Group on Reactivity and Selectivity

The methyl group at the C-3 position exerts both electronic and steric effects that significantly influence the molecule's reactivity and the regiochemical outcomes of its reactions.

Electronic Effects on Aromatic Ring Activation

The methyl group's +I effect complements the +R effect of the amino group, further enriching the ring with electron density. This heightened nucleophilicity makes the molecule a prime candidate for electrophilic aromatic substitution, while simultaneously reinforcing its poor candidacy for nucleophilic aromatic substitution. wikipedia.org

Steric Hindrance and Regiochemical Control

The physical size of the methyl group at C-3 introduces significant steric hindrance, which plays a critical role in controlling the regioselectivity of reactions. youtube.com Any reaction occurring at an adjacent position must contend with the bulk of this group.

Influence on Adjacent Groups: The methyl group sterically shields the adjacent amino group (C-2) and the C-4 position. This can hinder reactions that require access to the amino group's lone pair or direct substitution at C-4.

Regiocontrol in Substitution: In potential electrophilic substitution reactions, the steric bulk of the methyl group would likely disfavor attack at the C-4 position.

Impact on Cross-Coupling: During the oxidative addition step of a cross-coupling reaction at C-5, the methyl group at C-3, along with the aldehyde at C-1, creates a sterically encumbered environment around the carbon-iodine bond. This may influence the kinetics of the reaction and necessitate the use of specific palladium-ligand systems that can effectively access the reaction site. mdpi.comyoutube.com For example, very bulky ligands might be less effective if they clash with the molecule's own steric profile.

Applications As a Key Building Block in Complex Molecular Architectures

The strategic placement of reactive functional groups—amino and aldehyde—on a substituted benzene (B151609) ring renders 2-Amino-5-iodo-3-methylbenzaldehyde a potent building block for creating intricate molecular designs, particularly in the realm of heterocyclic chemistry.

Precursor in Heterocyclic Compound Synthesis

The dual functionality of this compound allows it to participate in a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and materials science.

The synthesis of benzoxazoles typically involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) with an aldehyde or its derivative. nih.govorganic-chemistry.orgrsc.org In this common pathway, the nitrogen of the aminophenol attacks the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring.

While the standard synthesis starts with a 2-aminophenol, a hypothetical route could involve this compound as the starting material if it were to react with a catechol (1,2-dihydroxybenzene) derivative. In such a scenario, one of the hydroxyl groups of the catechol would first react with the aldehyde of the title compound to form a Schiff base intermediate, followed by a second cyclization step. However, the more established and widely used methods rely on the reaction between 2-aminophenols and various aldehydes, which can be catalyzed by a range of catalysts including reusable options like samarium triflate in aqueous media or magnetic nanoparticle-supported ionic liquids. nih.govrsc.org

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| 2-Aminophenol | Substituted Aldehyde | 2-Substituted Benzoxazole | Acid or Metal Catalyst |

| 2-Aminophenol | Benzaldehyde (B42025) | 2-Phenylbenzoxazole | LAIL@MNP, Ultrasound |

| 2-Aminophenol Derivatives | β-Diketones | 2-Substituted Benzoxazoles | Brønsted acid and CuI |

This table illustrates common synthetic routes to benzoxazoles, highlighting the typical reactants used.

Imidazopyridines are a critical class of nitrogen-containing fused heterocycles with broad applications in medicinal chemistry. nih.gov The synthesis of these scaffolds, such as imidazo[1,2-a]pyridines, most commonly begins with a 2-aminopyridine (B139424) derivative. nih.govresearchgate.netresearchgate.net This starting material undergoes condensation and cyclization with reagents like α-haloketones, alkynes, or other carbonyl compounds. organic-chemistry.org

Utilizing this compound for the synthesis of an imidazopyridine scaffold would represent a highly unconventional approach. It would necessitate a multi-step sequence where the benzaldehyde moiety is first transformed into a pyridine (B92270) ring, or a reaction partner is designed to construct the imidazole (B134444) and pyridine rings simultaneously using the functionalities of the title compound. Given the established and efficient routes starting from 2-aminopyridines, the direct use of a 2-aminobenzaldehyde (B1207257) for this purpose is not a standard synthetic strategy.

The most direct and powerful application of this compound in heterocycle synthesis is in the fabrication of quinolines via the Friedländer annulation . wikipedia.orgorganicreactions.org This classic reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. wikipedia.orgnih.gov The reaction, which can be catalyzed by acids or bases, proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the quinoline (B57606) ring system. wikipedia.org

Using this compound in a Friedländer synthesis would produce highly substituted quinolines, with the iodine atom at the 6-position and the methyl group at the 8-position. The substituents from the ketone component would occupy the 2- and 3-positions of the resulting quinoline. This method is exceptionally valuable as it allows for the modular construction of diverse quinoline libraries. nih.govnih.gov

| 2-Aminobenzaldehyde Derivative | Ketone/Active Methylene (B1212753) Compound | Resulting Quinoline Skeleton |

| This compound | Acetone | 6-Iodo-2,8-dimethylquinoline |

| This compound | Ethyl acetoacetate | Ethyl 6-iodo-8-methyl-2-methylquinoline-3-carboxylate |

| This compound | Cyclohexanone | 7-Iodo-9-methyl-1,2,3,4-tetrahydroacridine |

This interactive table demonstrates the expected products from the Friedländer synthesis using this compound with various carbonyl compounds.

In contrast, the synthesis of naphthyridines (diazanaphthalenes) typically requires a pyridine-based starting material, such as a 2-aminonicotinaldehyde (2-amino-3-formylpyridine), to construct the second fused pyridine ring. nih.gov Therefore, this compound is not a direct precursor for naphthyridine synthesis through common cyclization strategies.

Formation of Iminium and Schiff Base Ligands

The reactivity of both the aldehyde and amino groups allows this compound to be a precursor for iminium ions and, more commonly, Schiff base ligands. These ligands are renowned for their ability to coordinate with metal ions, forming stable complexes with diverse applications. doaj.orgnih.gov

Schiff bases are compounds containing an azomethine or imine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.comnih.gov this compound can form a Schiff base in two ways: its aldehyde function can react with an external primary amine, or its amino group can react with an external carbonyl compound.

The resulting Schiff base ligand, possessing at least one nitrogen donor from the imine and an oxygen donor from the phenolic hydroxyl (if formed from a hydroxy-aniline) or another suitably placed group, can act as a chelating agent for transition metals. doaj.orgresearchgate.net Schiff base complexes of metals like cobalt, nickel, copper, and zinc are widely studied for their catalytic, biological, and material properties. nih.govmdpi.com The ligands derived from 2-aminobenzaldehydes can form bidentate or polydentate complexes, often resulting in stable octahedral or square planar geometries depending on the metal ion and stoichiometry. nih.govresearchgate.net The substituents on the aromatic ring (iodo and methyl groups) can modulate the electronic properties and steric environment of the metal center, influencing the stability and reactivity of the complex.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recycled. wikipedia.org While simple aldehydes are not themselves chiral auxiliaries, they are key reactants in their formation.

This compound can be used to synthesize chiral Schiff base ligands by reacting it with a chiral primary amine (e.g., (S)-1-phenylethylamine). The resulting chiral imine can then serve as a ligand for a metal catalyst in asymmetric synthesis, where the stereochemistry of the ligand directs the formation of one enantiomer of the product over the other.

Furthermore, N-heterocyclic carbene (NHC) catalysis has been shown to activate 2-aminobenzaldehydes for reactions to form chiral products. For instance, the NHC-catalyzed reaction of a 2-aminobenzaldehyde with an imine can lead to the formation of chiral quinazolinones with high optical purity. researchgate.net This demonstrates a modern approach where the aldehyde group is temporarily converted into a reactive intermediate whose subsequent cyclization is controlled by a chiral catalyst, highlighting the potential of 2-aminobenzaldehydes in advanced asymmetric synthesis.

Advanced Pharmaceutical and Agrochemical Intermediate (Excluding Biological/Clinical Efficacy)

The molecular framework of this compound is particularly well-suited for creating novel compounds in the pharmaceutical and agrochemical sectors. The presence of reactive sites allows for the systematic assembly of larger, more complex structures. Halogenated aminobenzoic acid derivatives, for instance, are recognized as useful intermediates for pharmaceuticals and agrochemicals. google.com

In the development of new chemical entities (NCEs), a "scaffold" is a core chemical structure upon which various modifications are made to create a library of related compounds. This compound serves as an ideal scaffold due to its distinct reactive handles. The amino group, the aldehyde function, and the carbon-iodine bond can be selectively targeted to build molecular diversity.

The amino and aldehyde groups can react together or with external reagents to form a variety of heterocyclic systems, which are foundational structures in many pharmaceutical agents. For example, condensation reactions can lead to the formation of imines, which can be further cyclized. The iodine atom is especially significant as it provides a site for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. This capability allows for the attachment of a wide range of other molecular fragments, a key strategy in medicinal chemistry. enamine.net

The development of synthetic routes for related compounds, such as 3-amino-5-halo-2-iodobenzoates, highlights the utility of such scaffolds as versatile starting materials in pharmaceutical synthesis. researchgate.net The synthesis of halogenated benzamides from precursors like 2-amino-3-methylbenzoic acid further underscores the importance of this structural class. sioc-journal.cn

Table 1: Reactivity of Functional Groups in this compound for Scaffold Elaboration

| Functional Group | Position | Potential Chemical Reactions for Scaffold Development | Resulting Linkage/Structure |

| Aldehyde (-CHO) | C1 | Reductive amination, Wittig reaction, Knoevenagel condensation, Aldol condensation, Schiff base formation | Amine, Alkene, Substituted alkene, β-hydroxy aldehyde, Imine |

| Amino (-NH₂) | C2 | Acylation, Sulfonylation, Alkylation, Diazotization, Cyclocondensation with carbonyls | Amide, Sulfonamide, Substituted amine, Diazonium salt, Heterocycle |

| Iodo (-I) | C5 | Suzuki coupling, Heck reaction, Sonogashira coupling, Stille coupling, Buchwald-Hartwig amination | Biaryl, Substituted alkene, Alkyne, Substituted arene, Aryl amine |

The unique electronic and structural properties of this compound make it a candidate for exploration as a precursor in materials science. The aromatic amine functionality is a well-known component of conducting polymers like polyaniline. The presence of the iodo- group offers a site for polymerization through coupling reactions, potentially leading to novel conjugated polymers with tailored properties.

Furthermore, the aldehyde and amino groups can be used to synthesize Schiff base ligands. These ligands can coordinate with various metal ions to form metallopolymers or metal-organic frameworks (MOFs). Such materials are investigated for applications in catalysis, gas storage, and electronics. The methyl and iodo substituents would modify the electronic properties and steric hindrance of the resulting polymer or framework, allowing for fine-tuning of its characteristics.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Relevant Functional Groups | Potential Material Type |

| Conductive Polymers | Amino (-NH₂), Iodo (-I) | Substituted Polyanilines, Conjugated Polymers |

| Metal-Organic Frameworks (MOFs) | Aldehyde (-CHO), Amino (-NH₂) | Schiff base-derived MOFs |

| Non-linear Optical Materials | Aromatic System, Amino (-NH₂) | Chromophores embedded in a polymer matrix |

| Specialty Polymers | Aldehyde (-CHO), Amino (-NH₂) | Polyimines, Polyazomethines |

Contributions to Dye and Pigment Chemistry

The field of dye and pigment chemistry frequently utilizes aromatic amines and aldehydes as fundamental building blocks. This compound contains the necessary chromophoric and auxochromic groups to serve as a precursor for various classes of colorants.

The amino group acts as a powerful auxochrome, a group that intensifies color. The aldehyde group provides a reactive site for condensation with compounds containing active methylene groups (e.g., malononitrile (B47326) derivatives) or with other aromatic amines to form extended conjugated systems, which are responsible for the absorption of light in the visible spectrum. The iodo and methyl groups on the aromatic ring can modulate the final color and properties of the dye. These substituents can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift) and can influence properties such as lightfastness, thermal stability, and solubility in different media. For example, the synthesis of thieno sioc-journal.cnorgsyn.orgpyridine derivatives, which are heterocyclic scaffolds, often starts from multicomponent condensation reactions involving aldehydes. nih.gov

Table 3: Potential Dye and Pigment Classes from this compound

| Dye/Pigment Class | Synthetic Reaction | Role of this compound |

| Azomethine Dyes | Condensation with an aromatic amine | Aldehyde component |

| Styryl Dyes | Knoevenagel condensation with an active methylene compound | Aldehyde component |

| Schiff Base Pigments | Self-condensation or reaction with other amines/aldehydes | Monomer for polymeric pigment |

| Heterocyclic Dyes (e.g., Quinoline) | Friedländer Annulation or similar cyclization reactions | Carbonyl and amine source |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical understanding of molecular properties at the atomic and electronic levels.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2-Amino-5-iodo-3-methylbenzaldehyde , this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis would also be necessary to identify different spatial arrangements of the amino and aldehyde groups and to determine the global minimum energy conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For This compound , this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled and vacant orbitals, quantifying the stabilization energies associated with hyperconjugative interactions. For This compound , NBO analysis would offer insights into the intramolecular charge transfer and the nature of the various chemical bonds.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For This compound , the MEP map would highlight electron-rich regions (typically colored in shades of red) and electron-poor regions (colored in shades of blue), providing a visual guide to its reactivity.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict the positions of absorption bands in the IR spectrum, corresponding to different functional groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

As of the current date, specific data tables and detailed research findings for these computational analyses of This compound are not available in the public domain. The generation of such data would require a dedicated computational chemistry study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound at an atomic level. These simulations can reveal the preferred shapes a molecule adopts and how its behavior is influenced by its surroundings.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the aldehyde group to the benzene (B151609) ring. This rotation gives rise to two principal planar conformers: a cis and a trans form, defined by the orientation of the carbonyl group's oxygen atom relative to the ortho-amino group.

In the case of ortho-substituted benzaldehydes, the conformational preference is a delicate balance of steric and electronic effects. Generally, for ortho-amino benzaldehydes, the cis conformation is favored due to the formation of an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen. This interaction provides significant stabilization. However, the presence of a methyl group at the 3-position introduces steric hindrance, which could potentially destabilize the cis conformer to some extent.

Computational studies on related substituted benzaldehydes have shown that the energy barrier for rotation between the conformers is typically low, suggesting that both conformers may coexist in equilibrium at room temperature, though one is likely to be predominant. The precise equilibrium distribution and the rotational energy barrier for this compound would require specific MD simulations.

A summary of the expected dominant conformational factors is presented in Table 1.

| Interaction | Effect on Conformation | Likely Favored Conformer |

| Intramolecular Hydrogen Bond (NH₂···O=C) | Stabilizes the cis conformer | cis |

| Steric Hindrance (CH₃ vs. CHO) | May slightly destabilize the cis conformer | - |

| Electronic Effects of Iodine | Modifies ring electron density, indirect effect | - |

The surrounding solvent environment can significantly modulate the conformational equilibrium and dynamic behavior of this compound. MD simulations in explicit solvent models can elucidate these effects.

In non-polar solvents, the intramolecular hydrogen bond in the cis conformer is expected to be a dominant stabilizing force, leading to a higher population of this conformer. However, in polar protic solvents, such as water or alcohols, the solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with both the amino and carbonyl groups. This competition can disrupt the internal hydrogen bond, potentially leading to an increased population of the trans conformer.

Furthermore, the solvent can influence the rotational dynamics of the aldehyde group. The viscosity of the solvent and the strength of solute-solvent interactions will affect the rate of interconversion between the cis and trans conformers. MD simulations can quantify these effects by calculating the potential of mean force for the torsional angle of the aldehyde group in different solvent environments.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights into reaction pathways and the energies of transient species that are often difficult to probe experimentally.

For any proposed reaction mechanism involving this compound, the identification and characterization of the transition state (TS) are of paramount importance. The TS represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For instance, in an electrophilic aromatic substitution reaction on the benzene ring, computational methods can be employed to locate the transition state for the attack of the electrophile. The geometry of this TS would reveal the extent of bond formation between the electrophile and the aromatic ring and the distribution of charge. The presence of the amino, methyl, and iodo substituents will influence the stability of the TS and thus the regioselectivity of the reaction. The amino group is a strong activating group and ortho, para-directing, while the methyl group is a weaker activating group and also ortho, para-directing. The iodine atom is a deactivating group but is also ortho, para-directing. The interplay of these electronic and steric effects will determine the most favorable position for electrophilic attack.

Similarly, for reactions involving the aldehyde functionality, such as nucleophilic addition, the TS can be modeled to understand the trajectory of the incoming nucleophile and the developing charge on the carbonyl oxygen.

A hypothetical energy profile for a generic two-step reaction is outlined in Table 2.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0 |

| 1 | Transition State 1 | ΔE_act1 |

| 2 | Intermediate | ΔE_int |

| 3 | Transition State 2 | ΔE_act2 |

| 4 | Products | ΔE_rxn |

Crystal Structure Prediction and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangements based on the molecule's structure and the nature of these interactions.

For this compound, several types of intermolecular interactions are expected to play a crucial role in its crystal packing. The primary interactions would likely be hydrogen bonds involving the amino group as a donor and the carbonyl oxygen as an acceptor (N-H···O). These interactions are highly directional and can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal lattice.

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding. Halogen bonds are noncovalent interactions where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule (I···O). The strength and directionality of these interactions can significantly influence the crystal packing.

CSP studies would involve generating a multitude of plausible crystal packings and then ranking them based on their calculated lattice energies. The most promising predicted structures can then be compared with experimental X-ray diffraction data, if available. A study of intermolecular contacts in multi-substituted benzaldehyde (B42025) derivatives has highlighted the importance of C-H···O, C-H···π, π-π, and halogen bonding interactions in determining the supramolecular architecture. mdpi.comresearchgate.net

The expected key intermolecular interactions for this compound are summarized in Table 3.

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), O=C (acceptor) | Formation of chains or sheets |

| Halogen Bonding | I (donor), O=C (acceptor) | Directional control of packing |

| π-π Stacking | Aromatic Rings | Stabilization of layered structures |

| C-H···π Interactions | C-H (donor), Aromatic Ring (acceptor) | Additional stabilization |

Hydrogen Bonding and π-π Stacking Interactions

Detailed information regarding the specific hydrogen bonding and π-π stacking interactions for this compound is not available in the current body of scientific literature. Analysis of these non-covalent interactions is fundamental to understanding the supramolecular assembly and solid-state architecture of the compound.

For related compounds, such as 2-amino-5-chloro-3-methylbenzoic acid, studies have indicated the presence of hydrogen bonding. However, the substitution of a chloro group with a larger and more polarizable iodo group, as well as the presence of a benzaldehyde moiety instead of a benzoic acid, would significantly alter the electronic and steric properties, leading to different hydrogen bonding patterns and strengths.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of 2-Amino-5-iodo-3-methylbenzaldehyde would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a molecule like this compound, this analysis would confirm the substitution pattern on the benzene (B151609) ring, the conformation of the aldehyde and amino groups, and the precise bond lengths and angles. For instance, the crystal structure of a related compound, 2-iodoaniline, reveals specific intermolecular interactions, including weak N—H···N hydrogen bonds and I···I contacts, which would also be of interest in the crystal packing of the title compound. ed.ac.uk

Illustrative Crystallographic Data for a Substituted Benzaldehyde (B42025) Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.89 |

| b (Å) | 15.67 |

| c (Å) | 12.01 |

| β (°) | 95.3 |

| Volume (ų) | 728.5 |

| Z | 4 |

Note: This data is representative of a substituted benzaldehyde and not experimentally determined for this compound.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Polymorphism studies for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify any different crystalline forms. Each potential polymorph would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its unique properties. The existence of multiple polymorphs has been observed in related compounds like 2-iodoanilinium picrate, which exists in two polymorphic forms. ed.ac.uk

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity between atoms.

1D and 2D NMR Techniques (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)

¹H and ¹³C NMR: One-dimensional NMR spectra are crucial for identifying the different chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the aromatic protons, the amino protons (NH₂), and the methyl protons (CH₃). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3,5-substitution pattern on the benzene ring.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing iodo and aldehyde groups.

2D NMR: Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, which would help in assigning the signals of the adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the conformation of the molecule, such as the spatial relationship between the aldehyde proton and the adjacent substituents on the ring. slideshare.net

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CHO | ~9.8 | ~191 |

| C1-NH₂ | - | ~150 |

| C2-CHO | - | ~120 |

| C3-CH₃ | - | ~142 |

| C4-H | ~7.9 | ~145 |

| C5-I | - | ~85 |

| C6-H | ~7.5 | ~125 |

| CH₃ | ~2.3 | ~18 |

| NH₂ | ~5.0 (broad) | - |

Note: These are predicted values based on known substituent effects and data from similar compounds and have not been experimentally verified for this compound.

Elucidation of Reaction Products and Isomeric Purity

In a synthetic context, NMR spectroscopy is invaluable for monitoring the progress of a reaction and assessing the purity of the product. For instance, in the synthesis of this compound, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of the product signals. Furthermore, it can be used to determine the isomeric purity, as different isomers would exhibit distinct NMR spectra. The presence of any impurities would be detectable as extra peaks in the spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can confirm the elemental composition. The presence of iodine, with its characteristic isotopic signature, would be readily identifiable. whitman.edu

Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed, and key fragment ions would arise from the loss of small molecules or radicals. chemguide.co.uk

Predicted Key Fragmentation Pathways:

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion by loss of the aldehyde hydrogen.

Loss of carbon monoxide (M-28): A common fragmentation for aldehydes.

Loss of the formyl radical (M-29): Cleavage of the C-C bond between the ring and the aldehyde group.

Loss of iodine radical (M-127): Cleavage of the C-I bond.

α-cleavage: Cleavage of the bond adjacent to the amino group.

Illustrative Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 263 | [M]⁺ |

| 262 | [M-H]⁺ |

| 235 | [M-CO]⁺ |

| 234 | [M-CHO]⁺ |

| 136 | [M-I]⁺ |

Note: This table represents predicted fragmentation patterns and has not been experimentally confirmed for this compound.

By combining the information from these advanced analytical techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for its further study and application in chemical synthesis.

Chromatographic Techniques for Separation and Purity Assessment of this compound

In the research and development of novel chemical entities, the isolation and purification of the target compound are paramount to ensure the accuracy of subsequent characterization and biological evaluation. Chromatographic techniques are indispensable tools for achieving high purity of chemical compounds. For a substituted benzaldehyde derivative like this compound, various chromatographic methods are employed to separate it from starting materials, by-products, and other impurities. This section details the application of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Preparative Chromatography in the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for method development prior to scale-up purification. The method's high resolution and sensitivity make it ideal for separating complex mixtures.

Research Findings:

While specific HPLC methods for this compound are not extensively published, methods for structurally similar compounds, such as 2-Amino-3,5-dibromobenzaldehyde, provide a strong basis for its analysis. sielc.com A reverse-phase HPLC (RP-HPLC) method is typically suitable for this class of polar aromatic compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity.

| Parameter | Typical Conditions for Analysis of Aminobenzaldehyde Derivatives |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric Acid; B: Acetonitrile or Methanol |

| Gradient | A time-based linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength determined by the compound's absorbance maximum (typically 254 nm or a specific λmax) |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a hypothetical but representative HPLC method based on established practices for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)